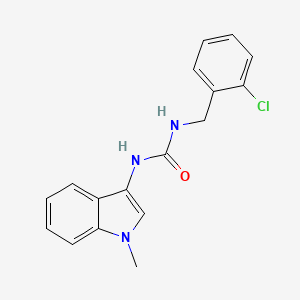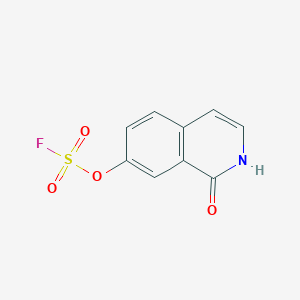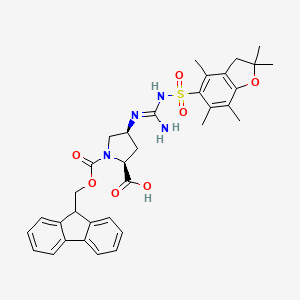
1-(2-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as GW-501516, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It is a synthetic compound that has been extensively studied for its potential use in treating metabolic disorders, such as obesity and type 2 diabetes. In
科学的研究の応用
Anticancer Potential : A study by Gaudreault, Lacroix, Pagé, and Joly (1988) synthesized derivatives of 1-Aryl-3-(2-chloroethyl) ureas, which showed cytotoxicity against human adenocarcinoma cells, indicating potential as anticancer agents (Gaudreault et al., 1988).
Chemical Synthesis and Applications : Papadopoulos (1984) explored the reactions of derivatives of anthranilic acid with 3‐chloropropyl isocyanate, leading to the creation of various chemical structures, demonstrating the compound's utility in synthetic organic chemistry (Papadopoulos, 1984).
Synthesis of Anticancer Drug Intermediates : Zhang, Lai, Feng, and Xu (2019) developed a method to synthesize 1-methyl-3-(5-nitropyridin-2-yl) urea, an intermediate for small molecule anticancer drugs, highlighting its importance in pharmaceutical synthesis (Zhang et al., 2019).
Molecular and Crystal Engineering : Phukan and Baruah (2016) investigated conformational adjustments in urea-based assemblies, providing insights into molecular engineering and crystallography (Phukan & Baruah, 2016).
Urea-Fluoride Interaction Studies : Boiocchi et al. (2004) studied the interaction of ureas with oxoanions, revealing insights into hydrogen bonding and chemical interactions, which are crucial for understanding molecular interactions (Boiocchi et al., 2004).
Low Molecular Weight Hydrogelators : Lloyd and Steed (2011) explored the use of ureas in forming hydrogels, which have applications in materials science and drug delivery systems (Lloyd & Steed, 2011).
Plant Biology and Cytokinin Activity : Ricci and Bertoletti (2009) discussed urea derivatives as synthetic compounds with cytokinin-like activity, playing a role in plant growth and development (Ricci & Bertoletti, 2009).
Synthetic Methodologies and Phosgene Substitutes : Bigi, Maggi, and Sartori (2000) highlighted alternative synthetic methods for ureas, emphasizing environmentally friendly chemistry and safer reagent use (Bigi et al., 2000).
作用機序
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors . .
Biochemical Pathways
Indole derivatives are involved in a wide range of biochemical pathways due to their diverse biological activities
Result of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-21-11-15(13-7-3-5-9-16(13)21)20-17(22)19-10-12-6-2-4-8-14(12)18/h2-9,11H,10H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWFYSSCPFVNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-ethyl 3-methyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2498883.png)
![2-[(2-Chloro-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B2498884.png)

![3,4,5,6-tetrachloro-N-[4-ethyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2498887.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-hydroxyphenyl)acrylonitrile](/img/structure/B2498888.png)
![2-[[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2498889.png)
![N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2498891.png)

![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2498894.png)

